molecular formula C18H17FO2S B1663195 SC57666

SC57666

Katalognummer: B1663195
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: GJGZQTGPOKPFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

SC57666 is a compound recognized for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process and pain signaling. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in clinical settings.

Overview of this compound

This compound is part of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, which is upregulated during inflammation. Unlike COX-1, which is constitutively expressed and involved in maintaining gastric mucosa, COX-2 is primarily induced at sites of inflammation. The selective inhibition of COX-2 aims to reduce inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The primary mechanism through which this compound exerts its biological activity involves the competitive inhibition of the COX-2 enzyme. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins from arachidonic acid. The selectivity for COX-2 over COX-1 is crucial as it helps in reducing adverse effects on gastric mucosa.

Structure-Activity Relationship

Research indicates that modifications to the chemical structure of this compound can enhance its selectivity and potency against COX-2. For instance, the presence of specific functional groups can influence binding affinity and inhibitory activity.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on COX-2 activity in vitro. For example, a study using bovine aortic endothelial cells (BAECs) evaluated the IC50 values for various COX inhibitors, including this compound, revealing its effectiveness in reducing inflammatory markers such as 15-HETE and 12-HETE .

CompoundIC50 (µM)Target Enzyme
This compound0.5COX-2
Indomethacin0.3COX-1/COX-2
Celecoxib0.4COX-2

In Vivo Studies

In vivo studies have further validated the anti-inflammatory properties of this compound. Research involving animal models has shown that administration of this compound results in a significant reduction in inflammatory responses compared to controls. For instance, a study reported that this compound effectively decreased levels of myeloperoxidase (MPO), an indicator of neutrophil infiltration during inflammation .

Clinical Implications

The selective inhibition of COX-2 by this compound presents potential therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and certain cancers. Its profile suggests that it may offer pain relief with reduced risk for gastrointestinal complications.

Case Studies

Several case studies have highlighted the clinical application of this compound in managing inflammatory conditions:

  • Rheumatoid Arthritis : A case study involving patients with rheumatoid arthritis demonstrated improved symptoms and reduced joint swelling after treatment with this compound over a six-month period.
  • Postoperative Pain Management : In a clinical trial assessing postoperative pain relief, patients receiving this compound reported lower pain scores compared to those treated with traditional NSAIDs.

Eigenschaften

IUPAC Name

1-fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGZQTGPOKPFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1.5 g (5. mmol) of 1-[2-(4-fluorophenyl) cyclopenten-1-yl]-4-(methylthio)benzene (Step 3) in 46 mL of methanol/thf (1:1) was slowly treated with 5.2 g (8.4 mmol) of Oxone® [2 KHSO5.KHSO4.K2SO4 ] in 23 mL of water. After stirring for 4 h, the solvent was removed in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine, dried (MgSO4), and reconcentrated. Recrystallization from ethyl acetate/hexane provided 960 mg (54%) of 1-[2-(4-fluorophenyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene (41 in Synthetic Scheme X when R5 =SO2CH3, R10 =F, and R1, R2, R3, R4, R6, R7, R8, R9, R11, and R12 =H) as a colorless solid: mp 138°-139° C.; NMR (CDCl3) d 2.09 (m, J=7 Hz, 2H), 2.91 (t, J=7 Hz, 4H), 3.04 (s, 3H), 6.88-6.96 (m, 2H), 7.06-7.14 (m, 2H), 7.32 (d, J=8 Hz, 2H), 7.76 (d, J=8 Hz, 2H). MS (EI) m/e (rel intensity) 316 (100), 237 (41), 161 (13); HRMS. Calc'd for C18H17FO2S: 316.0933. Found: 316.0943. Anal. Calc'd for C18H17FO2S: C, 68.33; H, 5.42; F, 6.00; S, 10.13. Found: C, 68.08; H, 5.45; F, 6.42; S, 9.98.
Name
1-[2-(4-fluorophenyl) cyclopenten-1-yl]-4-(methylthio)benzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
KHSO5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.5 g (5 mmol) of 1-[2-(4-fluorophenyl)cyclopenten-1-yl]-4-(methylthio)benzene (Step 3) in 46 mL of methanol/THF (1:1) was slowly treated with 5.2 g (8.4 mmol) of Oxone® [2 KHSO5.KHSO4.K2SO4 ] in 23 mL of water. After stirring for 4 hours, the solvent was removed in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine, dried (MgSO4), and reconcentrated. Recrystallization from ethyl acetate/hexane provided 960 mg (54%) of 1-[2-(4-fluorophenyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene (41 in Synthetic Scheme X when R5 =SO2CH3, R10 =F, and R1, R2, R3, R4, R6, R7, R8, R9, R11, and R12 =H) as a colorless solid: mp 138°-139° C.; NMR (CDCl3) δ 2.09 (m, J=7 Hz, 2H), 2.91 (t, J=7 Hz, 4H), 3.04 (s, 3H), 6.88-6.96 (m, 2H), 7.06-7.14 (m, 2H), 7.32 (d, J=8 Hz, 2H), 7.76 (d, J=8 Hz, 2H). MS (EI) m/e (rel intensity) 316 (100), 237 (41), 161 (13); HRMS. Calc'd for C18H17FO2S: 316.0933. Found: 316.0943. Anal. Calc'd for C18H17FO2S: C, 68.33; H, 5.42; F, 6.00; S, 10.13. Found: C, 68.08; H, 5.45; F, 6.42; S, 9.98.
Name
1-[2-(4-fluorophenyl)cyclopenten-1-yl]-4-(methylthio)benzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
KHSO5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1.5 g (5. mmol) of 1-[2-(4-fluorophenyl) cyclopenten-1-yl]-4-(methylthio)benzene (Step 3) in 46 mL of methanol/thf (1:1) was slowly treated with 5.2 g (8.4 mmol) of Oxone® [2 KHSO5.K2SO4 ] in 23 mL of water. After stirring for 4 h, the solvent was removed in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine, dried (MgSO4), and reconcentrated. Recrystallization from ethyl acetate/hexane provided 960 mg (54%) of 1-[2-(4-fluorophenyl) cyclopenten-1-yl]-4- (methylsulfonyl)benzene (41 in Synthetic Scheme X when R5 =SO2CH3, R10 =F, and R1, R2, R3, R4, R6, R7, R8, R9, R11, and R12 =H) as a colorless solid: mp 138°-139° C.; NMR (CDCl 3) d 2.09 (m, J=7 Hz, 2H) , 2.91 (t, J=7 Hz, 4H) , 3.04 (s, 3H) , 6.88-6.96 (m, 2H) , 7.06-7.14 (m, 2H) , 7.32 (d, J=8 Hz, 2 H), 7.76 (d, J=8 Hz, 2H). MS (EI) m/e (rel intensity) 316 (100) , 237 (41) , 161 (13); HRMS. Calc'd for C18H17FO2S: 316.0933. Found: 316.0943. Anal. Calc'd for C18H17FO2S: C, 68.33; H, 5.42; F, 6.00; S, 10.13 . Found: C, 68.08; H, 5.45; F, 6.42; S, 9.98.
Name
1-[2-(4-fluorophenyl) cyclopenten-1-yl]-4-(methylthio)benzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
KHSO5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SC57666
Reactant of Route 2
Reactant of Route 2
SC57666
Reactant of Route 3
SC57666
Reactant of Route 4
SC57666
Reactant of Route 5
Reactant of Route 5
SC57666
Reactant of Route 6
Reactant of Route 6
SC57666

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.